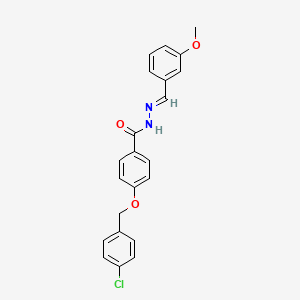![molecular formula C21H15N3O2 B11999377 N'-[(E)-(2-hydroxynaphthalen-1-yl)methylidene]quinoline-2-carbohydrazide](/img/structure/B11999377.png)
N'-[(E)-(2-hydroxynaphthalen-1-yl)methylidene]quinoline-2-carbohydrazide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
QUINOLINE-2-CARBOXYLIC ACID (2-HYDROXY-NAPHTHALEN-1-YLMETHYLENE)-HYDRAZIDE is a complex organic compound that belongs to the class of quinoline derivatives. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for the development of new therapeutic agents.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of QUINOLINE-2-CARBOXYLIC ACID (2-HYDROXY-NAPHTHALEN-1-YLMETHYLENE)-HYDRAZIDE typically involves the condensation of quinoline-2-carboxylic acid with 2-hydroxy-naphthaldehyde in the presence of hydrazine hydrate. The reaction is usually carried out under reflux conditions in an appropriate solvent such as ethanol or methanol. The product is then purified by recrystallization.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be necessary to maximize yield and purity. Continuous flow reactors and other advanced techniques might be employed to enhance efficiency and scalability.
Analyse Chemischer Reaktionen
Types of Reactions
QUINOLINE-2-CARBOXYLIC ACID (2-HYDROXY-NAPHTHALEN-1-YLMETHYLENE)-HYDRAZIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline-2-carboxylic acid derivatives.
Reduction: Reduction reactions can yield different hydrazide derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions vary depending on the desired product but typically involve controlled temperatures and specific solvents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield quinoline-2-carboxylic acid derivatives, while reduction could produce different hydrazide derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, QUINOLINE-2-CARBOXYLIC ACID (2-HYDROXY-NAPHTHALEN-1-YLMETHYLENE)-HYDRAZIDE is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology
In biological research, this compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties. Researchers investigate its interactions with various biological targets to understand its mechanism of action.
Medicine
In medicinal chemistry, QUINOLINE-2-CARBOXYLIC ACID (2-HYDROXY-NAPHTHALEN-1-YLMETHYLENE)-HYDRAZIDE is explored for its potential therapeutic applications. Its derivatives may serve as lead compounds for the development of new drugs.
Industry
In the industrial sector, this compound might be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Wirkmechanismus
The mechanism of action of QUINOLINE-2-CARBOXYLIC ACID (2-HYDROXY-NAPHTHALEN-1-YLMETHYLENE)-HYDRAZIDE involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins involved in biological pathways. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Quinoline-2-carboxylic acid derivatives: These compounds share a similar quinoline core structure and exhibit diverse biological activities.
Hydrazide derivatives: Compounds with hydrazide functional groups are known for their potential therapeutic applications.
Uniqueness
QUINOLINE-2-CARBOXYLIC ACID (2-HYDROXY-NAPHTHALEN-1-YLMETHYLENE)-HYDRAZIDE is unique due to its combination of a quinoline core with a hydrazide functional group and a naphthalene moiety. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and development.
Eigenschaften
Molekularformel |
C21H15N3O2 |
|---|---|
Molekulargewicht |
341.4 g/mol |
IUPAC-Name |
N-[(E)-(2-hydroxynaphthalen-1-yl)methylideneamino]quinoline-2-carboxamide |
InChI |
InChI=1S/C21H15N3O2/c25-20-12-10-14-5-1-3-7-16(14)17(20)13-22-24-21(26)19-11-9-15-6-2-4-8-18(15)23-19/h1-13,25H,(H,24,26)/b22-13+ |
InChI-Schlüssel |
YDZLSKQNVAKTDB-LPYMAVHISA-N |
Isomerische SMILES |
C1=CC=C2C(=C1)C=CC(=C2/C=N/NC(=O)C3=NC4=CC=CC=C4C=C3)O |
Kanonische SMILES |
C1=CC=C2C(=C1)C=CC(=C2C=NNC(=O)C3=NC4=CC=CC=C4C=C3)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![(2E)-2-{[3-(4-chlorophenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}hydrazinecarboxamide](/img/structure/B11999310.png)

![N'-[(E)-1-(4-methoxyphenyl)ethylidene]-2-pyridinecarbohydrazide](/img/structure/B11999331.png)
![1-(3,5-Dimethylpiperidin-1-yl)-3-propylpyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B11999338.png)
![ethyl 2-{(3E)-2-(3,4-dimethoxyphenyl)-3-[hydroxy(4-methoxy-2-methylphenyl)methylidene]-4,5-dioxopyrrolidin-1-yl}-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B11999343.png)
![2,5-Bis(trichloromethyl)hexahydrofuro[3,2-b]furan-3a,6a-diol](/img/structure/B11999348.png)
![4-methyl-N-[2,2,2-trichloro-1-(2,4-dimethylanilino)ethyl]benzamide](/img/structure/B11999361.png)
![5-{[N-(4-fluorophenyl)carbamoyl]methyl}naphthalenesulfinic acid](/img/structure/B11999368.png)



![{[3-(4-bromophenoxy)-2-methyl-4-oxo-4H-chromen-7-yl]oxy}acetic acid](/img/structure/B11999392.png)
